molecular formula C20H18N2 B14204226 2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 859214-69-0

2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B14204226
CAS No.: 859214-69-0
M. Wt: 286.4 g/mol
InChI Key: DNWMKVFNLVAPAE-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a fused-ring system with two phenyl groups attached at the 2 and 3 positions, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones . This reaction is often carried out in the presence of a base such as potassium fluoride on basic alumina under microwave irradiation, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the synthesis. Additionally, solvent-free reactions and the use of green chemistry principles can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce fully saturated naphthyridine derivatives .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

859214-69-0

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

2,3-diphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C20H18N2/c1-3-7-15(8-4-1)18-13-17-14-21-12-11-19(17)22-20(18)16-9-5-2-6-10-16/h1-10,13,21H,11-12,14H2

InChI Key

DNWMKVFNLVAPAE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(N=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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